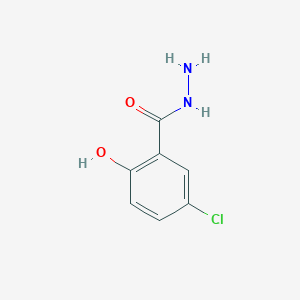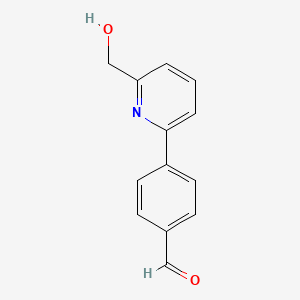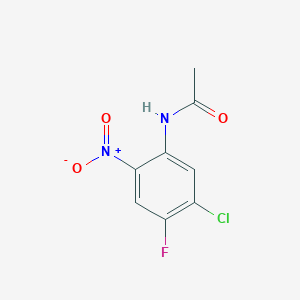
5-Cloro-2-hidroxibenzohidrazida
Descripción general
Descripción
5-Chloro-2-hydroxybenzohydrazide: is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxybenzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Chloro-2-hydroxybenzoic acid+Hydrazine hydrate→5-Chloro-2-hydroxybenzohydrazide+Water
Industrial Production Methods: Industrial production methods for 5-Chloro-2-hydroxybenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and hydrazide groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Hydroxybenzohydrazide: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-Chloro-2-methoxybenzohydrazide: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
5-Bromo-2-hydroxybenzohydrazide: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.
Uniqueness: 5-Chloro-2-hydroxybenzohydrazide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
5-chloro-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVLIGXZOGZELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383469 | |
| Record name | 5-chloro-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-48-0 | |
| Record name | 5-chloro-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-2-hydroxybenzohydrazide in the development of influenza virus inhibitors?
A: The research paper highlights the synthesis and structure-activity relationship of a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides as potential influenza virus inhibitors []. 5-Chloro-2-hydroxybenzohydrazide is a key starting material in their synthesis. These carboxamides are structurally similar to known fusion inhibitors, targeting the hemagglutinin protein of the influenza virus. While the specific role of the 5-chloro-2-hydroxyphenyl moiety isn't explicitly detailed in this study, its presence within the synthesized compounds suggests its potential contribution to antiviral activity. Further research is needed to fully elucidate its impact on binding affinity, target interaction, and overall antiviral efficacy.
Q2: How is 5-Chloro-2-hydroxybenzohydrazide incorporated into the final antiviral compounds?
A: The paper describes a one-pot, three-component cyclocondensation reaction []. In this method, 5-Chloro-2-hydroxybenzohydrazide reacts with a carbonyl compound (specifically, an aryl or alkyl aldehyde) and a sulfanyl acid. This reaction yields the desired N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, incorporating the 5-chloro-2-hydroxyphenyl moiety from 5-Chloro-2-hydroxybenzohydrazide into the final structure. This efficient synthetic approach allows for the generation of diverse compound libraries by varying the aldehyde and sulfanyl acid components, facilitating structure-activity relationship studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















